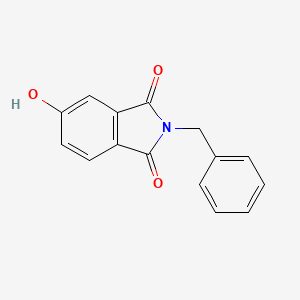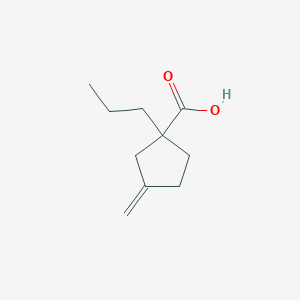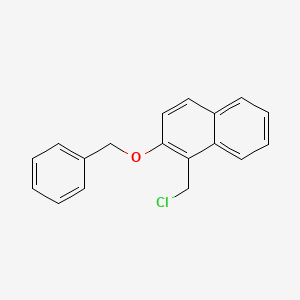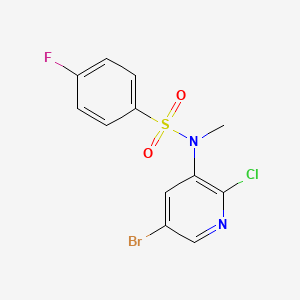
5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide is a compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry due to their ability to interact with various biological targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylbenzoic acid and cyclopropylmethylamine.
Amidation Reaction: The 2-ethylbenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). The acid chloride is then reacted with cyclopropylmethylamine to form the desired benzamide.
Amination: The final step involves the introduction of the amino group at the 5-position of the benzamide ring. This can be achieved through various methods, including nitration followed by reduction or direct amination using suitable reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: The amino group at the 5-position can participate in substitution reactions with electrophiles, leading to the formation of substituted benzamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Oxidized benzamide derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-N-(methyl)-2-ethylbenzamide
- 5-amino-N-(ethyl)-2-ethylbenzamide
- 5-amino-N-(propyl)-2-ethylbenzamide
Comparison
Compared to its similar compounds, 5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide is unique due to the presence of the cyclopropylmethyl group. This group can impart different steric and electronic properties, influencing the compound’s reactivity and interaction with biological targets. The cyclopropylmethyl group can also enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide |
InChI |
InChI=1S/C13H18N2O/c1-2-10-5-6-11(14)7-12(10)13(16)15-8-9-3-4-9/h5-7,9H,2-4,8,14H2,1H3,(H,15,16) |
InChI Key |
VQQZQZHRYOAAAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)C(=O)NCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(hydroxymethyl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B13876093.png)




![[2-Ethyl-5-(oxan-2-yloxy)phenyl]boronic acid](/img/structure/B13876111.png)





![Benzyl 3,3-dimethyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxy-1,4-dihydroisoquinoline-2-carboxylate](/img/structure/B13876166.png)


